molecular formula C14H10Cl2N2OS B5806689 N-(anilinocarbonothioyl)-2,4-dichlorobenzamide CAS No. 173905-94-7

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide

Cat. No. B5806689
CAS RN: 173905-94-7
M. Wt: 325.2 g/mol
InChI Key: TWDSDPDLHXYBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow-colored powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is commonly used to measure the concentration of thiols in biological samples.

Scientific Research Applications

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide has a wide range of scientific research applications. It is commonly used to measure the concentration of thiols in biological samples such as blood, urine, and tissues. Thiols are important biomolecules that play a crucial role in various physiological processes such as antioxidant defense, protein folding, and enzyme catalysis. N-(anilinocarbonothioyl)-2,4-dichlorobenzamide reacts with thiols to form a yellow-colored product that can be measured spectrophotometrically. This method is widely used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide reacts with thiols through a nucleophilic substitution reaction to form a mixed disulfide. The reaction is facilitated by the presence of a base such as triethanolamine. The mixed disulfide can be reduced back to the thiol form by using reducing agents such as dithiothreitol or β-mercaptoethanol. The reaction between N-(anilinocarbonothioyl)-2,4-dichlorobenzamide and thiols is highly specific and selective, making it a valuable tool for measuring thiol concentrations in biological samples.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2,4-dichlorobenzamide has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in scientific research. However, it is important to use N-(anilinocarbonothioyl)-2,4-dichlorobenzamide in appropriate concentrations and under controlled conditions to avoid any potential artifacts or interference with other biological processes.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is a highly specific and sensitive reagent that can measure thiol concentrations in biological samples with high accuracy and precision. It is also easy to use and can be performed in a relatively short time. However, N-(anilinocarbonothioyl)-2,4-dichlorobenzamide has some limitations. It can only measure free thiols and cannot distinguish between different thiol-containing molecules. It is also sensitive to pH and temperature changes, which can affect the accuracy of the measurements.

Future Directions

There are several future directions for N-(anilinocarbonothioyl)-2,4-dichlorobenzamide research. One area of interest is the development of new thiol-reactive compounds that can overcome the limitations of N-(anilinocarbonothioyl)-2,4-dichlorobenzamide. These compounds could have higher specificity and sensitivity for measuring thiols in biological samples. Another area of interest is the application of N-(anilinocarbonothioyl)-2,4-dichlorobenzamide in studying the role of thiols in various physiological and pathological processes. N-(anilinocarbonothioyl)-2,4-dichlorobenzamide can be used to measure thiol concentrations in different tissues and organs to understand the redox status of cells in health and disease. Additionally, N-(anilinocarbonothioyl)-2,4-dichlorobenzamide can be used to study the effects of drugs and environmental toxins on thiol concentrations in cells and tissues. Overall, N-(anilinocarbonothioyl)-2,4-dichlorobenzamide is a valuable tool for measuring thiol concentrations in biological samples and has several potential applications in scientific research.

Synthesis Methods

N-(anilinocarbonothioyl)-2,4-dichlorobenzamide can be synthesized by reacting 2,4-dichlorobenzoic acid with aniline and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction yields a yellow-colored powder that is purified by recrystallization. The purity of N-(anilinocarbonothioyl)-2,4-dichlorobenzamide can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

2,4-dichloro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDSDPDLHXYBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223591
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(phenylcarbamothioyl)benzamide

CAS RN

173905-94-7
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173905-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-[(phenylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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